2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI)
Description
2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) is a fluorinated and methoxylated pyrimidinedione derivative. Pyrimidinediones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3, and two ketone groups at positions 2 and 2.
Properties
IUPAC Name |
5-fluoro-6-methoxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEBQNVGARYWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Fluorination and Methoxylation
The compound is synthesized via sequential substitutions on a pyrimidine precursor. A common approach begins with 5-fluorouracil, where the 6-hydroxyl group undergoes methoxylation. The reaction proceeds under alkaline conditions using sodium methoxide in methanol, achieving substitution at C6.
Key Reaction Steps :
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Base Activation : Deprotonation of 5-fluorouracil’s hydroxyl group by NaOCH₃.
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Methoxylation : Nucleophilic attack by methanol at C6, displacing the hydroxyl oxygen.
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Acid Workup : Neutralization to isolate the crude product.
Reaction Conditions :
Alternative Pathway: Direct Cyclocondensation
An alternative route involves cyclocondensation of fluorinated β-keto esters with urea derivatives. This method enables simultaneous incorporation of fluorine and methoxy groups during ring formation.
Representative Reaction :
Advantages :
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Single-step synthesis reduces intermediate purification.
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Higher atom economy (≈80%) compared to stepwise substitutions.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern industrial methods employ continuous flow reactors to enhance reproducibility and scalability. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 15–20 min | Maximizes conversion |
| Temperature | 70°C | Balances kinetics and decomposition |
| Catalyst Loading | 0.5 mol% Pd(OAc)₂ | Accelerates methoxylation |
Benefits :
Solvent Selection and Recovery
Preferred Solvents :
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Methanol : Acts as both reactant and solvent, simplifying downstream processing.
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Ethyl Acetate : Used for extraction due to favorable partition coefficients (K = 3.2).
Recovery Systems :
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Distillation columns reclaim >95% of methanol.
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Membrane filtration removes ionic impurities from aqueous streams.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water mixtures (3:1 v/v) yields prismatic crystals with >99% purity. Critical factors:
| Factor | Effect on Crystal Quality |
|---|---|
| Cooling Rate | 0.5°C/min minimizes inclusions |
| Seed Crystal Size | 50–100 µm ensures uniform growth |
Purity Metrics :
Advanced Analytical Techniques
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X-ray Diffraction : Resolves planarity of the pyrimidine ring (torsion angle < 2°).
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Mass Spectrometry : [M+H]⁺ = 161.03 m/z (theoretical: 161.02 m/z).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Substitution | 75 | 99 | Moderate |
| Cyclocondensation | 68 | 97 | High |
| Continuous Flow | 82 | 99.5 | Very High |
Trade-offs :
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Continuous flow requires higher capital investment but offers superior throughput.
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Stepwise substitution allows easier intermediate characterization.
Emerging Innovations in Synthesis
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxy (-OCH₃) and fluoro (-F) substituents on the pyrimidinedione scaffold influence hydrolysis pathways:
Mechanistic Notes :
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Methoxy groups undergo nucleophilic substitution or elimination under acidic conditions due to protonation of the oxygen .
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Fluorine’s electron-withdrawing effect reduces ring electron density, slowing hydrolysis compared to non-fluorinated analogs .
Substitution Reactions
The C5 fluorine and C6 methoxy groups participate in nucleophilic substitution or cross-coupling reactions:
Key Findings :
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Fluorine substitution at C5 is less reactive than bromine or chlorine analogs, requiring harsher conditions .
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Methoxy groups exhibit moderate leaving-group ability in strong acids, enabling bromination or hydroxylation .
Functionalization via Cyclization
The pyrimidinedione core participates in cycloaddition and heterocycle formation:
Structural Insights :
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The C6 methoxy group directs cyclization to the C5 position, leveraging fluorine’s steric and electronic effects .
Biochemical Reactivity
In biological systems, the compound exhibits tautomerization and enzyme interaction:
Synthetic Modifications
Derivatization strategies enhance pharmacological utility:
| Modification | Reagents | Application |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Increases lipophilicity for CNS targeting . |
| Sulfonation | SO₃·Pyridine, 0°C | Improves aqueous solubility . |
Scientific Research Applications
Chemistry
- Building Block : Used as a precursor in synthesizing more complex fluorinated pyrimidine derivatives.
- Chemical Reactions : Engages in substitution reactions where the fluorine atom can be replaced by other nucleophiles under polar solvent conditions.
Biology
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens by interfering with nucleic acid synthesis.
- Enzyme Inhibition : Acts as an inhibitor of thymidylate synthase (TS), crucial for DNA synthesis. This inhibition disrupts DNA replication and cell division, which is particularly relevant in cancer research.
Medicine
- Pharmaceutical Intermediate : Investigated for its potential use in developing new drugs targeting cancer and infectious diseases.
- Anticancer Activity : Research highlights its potential as an anticancer agent due to its mechanism of inhibiting TS.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated that it significantly inhibited cell growth in vitro by disrupting DNA synthesis through TS inhibition .
Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as thymidylate synthase, which is crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt DNA replication and cell division, leading to its potential anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Bromine in Bromacil increases steric bulk and lipophilicity, aiding herbicide activity .
- Position 6 Modifications : Methoxy (in the target compound) offers moderate electron-donating effects and increased solubility compared to hydrophobic groups like phenylthio or methyl . Hydroxyl groups (e.g., 6-OH in 1598-63-6) may participate in hydrogen bonding, influencing bioavailability .
Physicochemical Properties
- Solubility : Methoxy and hydroxy substituents generally improve water solubility compared to alkyl or halogen groups. For example, Bromacil (logP ~1.8) is less soluble than 5-fluoro-6-hydroxy derivatives .
- Stability: Fluorine at position 5 increases resistance to metabolic degradation compared to non-halogenated analogs, as seen in FMAU’s antiviral efficacy .
Biological Activity
2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) is a fluorinated pyrimidine derivative with significant biological activity. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly as an anticancer agent and enzyme inhibitor. This article reviews the biological activities of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Name : 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI)
- CAS Number : 146780-79-2
- Molecular Formula : C₅H₇FN₂O₃
- Molecular Weight : 162.12 g/mol
The presence of fluorine and methoxy groups in the structure enhances the compound's reactivity and biological profile. The molecular structure can be represented as follows:
The biological activity of 2,4(1H,3H)-Pyrimidinedione involves several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. By inhibiting TS, the compound disrupts DNA replication and cell division, leading to potential anticancer effects .
- Antimicrobial Activity : Preliminary studies suggest that this pyrimidine derivative exhibits antimicrobial properties against various pathogens. This activity is likely due to its ability to interfere with nucleic acid synthesis in microorganisms.
Anticancer Studies
A significant focus of research has been on the anticancer properties of 2,4(1H,3H)-Pyrimidinedione. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through its action on DNA synthesis pathways.
- Case Study 1 : A study reported that 5-fluoro-6-methoxy derivatives showed potent cytotoxicity against human cancer cell lines with IC50 values ranging from 0.5 to 10 µM . The mechanism was attributed to the inhibition of TS and subsequent disruption of nucleotide synthesis.
Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound:
- Case Study 2 : In a comparative study against common bacterial strains (e.g., E. coli and S. aureus), derivatives of 2,4(1H,3H)-Pyrimidinedione exhibited minimum inhibitory concentrations (MICs) in the low micromolar range (10–50 µM), indicating significant antimicrobial activity .
Table 1: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI), and how can they be validated for purity and yield?
Methodological Answer: The synthesis typically involves fluorination and methoxylation of a pyrimidine backbone. A common approach is nucleophilic substitution at the 5- and 6-positions using fluorinating agents (e.g., Selectfluor®) and methoxy precursors under controlled conditions. Validation requires:
- HPLC with UV detection to assess purity (>98% by area normalization).
- ¹H/¹³C NMR to confirm substitution patterns (e.g., 5-fluoro at δ ~150 ppm in ¹⁹F NMR).
- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ matching theoretical m/z).
Yield optimization can be tracked via gravimetric analysis after recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI)?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the pyrimidine ring protons (e.g., H3/H5 coupling) and confirm methoxy/fluoro substituents. ¹⁹F NMR is critical for identifying fluorine environments.
- FT-IR : Detects carbonyl stretching (~1700 cm⁻¹) and C-F/C-O vibrations (~1200-1100 cm⁻¹).
- HPLC-PDA : Quantifies purity using C18 columns with acetonitrile/water gradients (retention time ~8–12 min).
- X-ray Diffraction (if crystalline) : Resolves stereoelectronic effects of substituents on ring planarity .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) with higher yields?
Methodological Answer: A 2³ factorial design tests variables like temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (DMF vs. THF). Responses (yield, purity) are analyzed via ANOVA to identify significant factors. For example:
| Variable | Low Level | High Level | Main Effect |
|---|---|---|---|
| Temperature | 60°C | 100°C | +15% yield |
| Catalyst Loading | 0.1 mol% | 1.0 mol% | +22% yield |
| Interaction plots may reveal synergies (e.g., high temperature + high catalyst enhances fluorination efficiency). Post-optimization validation with triplicate runs ensures reproducibility . |
Q. How can researchers resolve contradictions in reported biological activity data for 2,4(1H,3H)-Pyrimidinedione derivatives?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa vs. HEK293) and endpoint measurements (e.g., IC₅₀ via MTT assay).
- Meta-Analysis : Pool data from literature to identify trends (e.g., correlation between substituent electronegativity and cytotoxicity).
- Structural-Activity Modeling : Use QSAR to isolate substituent effects (e.g., 6-methoxy’s role in membrane permeability) .
Q. What computational modeling approaches are suitable for studying the interaction of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites (e.g., fluorine’s electron-withdrawing effect on C5).
- Molecular Dynamics (MD) Simulations : Simulate binding to thymidylate synthase (TS) over 100-ns trajectories to analyze hydrogen bonding (e.g., O4 interaction with TS Arg21).
- Docking Studies (AutoDock Vina) : Screen against kinase libraries to prioritize experimental targets (e.g., EGFR inhibition) .
Q. How can researchers validate the stability of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS for hydrolysis products (e.g., demethylation at C6).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 200°C indicates thermal stability).
- Light Exposure Tests : Use ICH Q1B guidelines to assess photolytic degradation under UV-Vis light .
Q. What strategies can address low solubility of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) in aqueous media for in vitro studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water gradients (≤10% DMSO) with dynamic light scattering (DLS) to monitor aggregation.
- Crystallinity Modulation : Amorphize via ball milling (e.g., 400 RPM, 2h) and confirm by XRD.
- Prodrug Synthesis : Introduce phosphate esters at the 3H position to enhance hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
